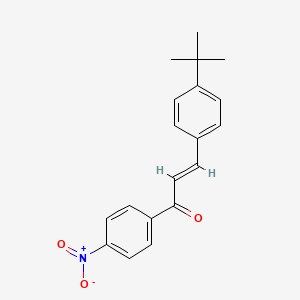

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(4-tert-Butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C) flanked by two aromatic rings. The 4-tert-butylphenyl group introduces steric bulk and lipophilicity, while the 4-nitrophenyl moiety provides strong electron-withdrawing effects, influencing electronic properties such as dipole moments and frontier molecular orbital (FMO) energies. Chalcones of this class are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . The compound’s structural rigidity and π-conjugation make it a candidate for applications in materials science and medicinal chemistry.

Propriétés

Numéro CAS |

89807-63-6 |

|---|---|

Formule moléculaire |

C19H19NO3 |

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H19NO3/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(12-8-15)20(22)23/h4-13H,1-3H3 |

Clé InChI |

PYDCLHKJDJWDKG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can influence its reactivity and interaction with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) or other reactive intermediates.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Chalcone Derivatives

Structural and Electronic Comparisons

Chalcones with nitro and bulky substituents exhibit distinct electronic and steric profiles. Key comparisons include:

Key Observations:

- Steric Effects : The 4-tert-butyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methoxy or hydroxyl groups) .

- Electronic Effects : The nitro group lowers LUMO energy, increasing electrophilicity and reactivity in charge-transfer interactions .

- Synthetic Challenges : Bulky substituents (e.g., tert-butyl) correlate with lower synthetic yields (e.g., LabMol-85: 7%) due to steric hindrance during Claisen-Schmidt condensation .

Crystallographic and Stability Comparisons

- Nitro-containing chalcones (e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) form stable crystal lattices via C–H···O and π–π stacking interactions .

- The tert-butyl group may disrupt crystal packing, as seen in LabMol-91’s lower melting point (84°C) compared to LabMol-85 (158°C) .

Research Findings and Implications

Electronic Properties : The nitro group’s electron-withdrawing nature enhances charge-transfer interactions, critical for optoelectronic applications .

Synthetic Optimization : Microwave-assisted synthesis or catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ ) could improve yields for sterically hindered derivatives.

Activité Biologique

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure featuring a tert-butyl group and a nitro group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- CAS Number : 89807-63-6

The compound can be synthesized through the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and 4-nitroacetophenone using sodium hydroxide or potassium hydroxide as a catalyst .

The biological activity of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one primarily involves its interaction with various biological molecules. Key mechanisms include:

- Antimicrobial Activity : Chalcones are known for their antibacterial and antifungal properties. The presence of the nitro group in this compound enhances its ability to interact with microbial cell membranes, leading to cell death .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It can inhibit cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

These results indicate significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The IC50 values suggest that (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has potent cytotoxic effects, which may be attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Case Studies

Several case studies have explored the biological activity of chalcone derivatives similar to (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one:

- Anticancer Activity : A study on chalcone derivatives showed that modifications at specific positions on the phenolic rings could enhance anticancer activity. The introduction of electron-withdrawing groups like nitro significantly improved the potency against various cancer cell lines .

- Antimicrobial Efficacy : Research demonstrated that chalcones with similar structural motifs exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The presence of bulky groups like tert-butyl was found to enhance membrane permeability, facilitating better interaction with microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.